- Convenient cleavage of water-insoluble allylic substrates in the presence of per(2,6-di-O-methyl)-β-cyclodextrin, Synlett, 2000, (5), 722-724

Cas no 91-00-9 (diphenylmethanamine)

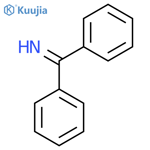

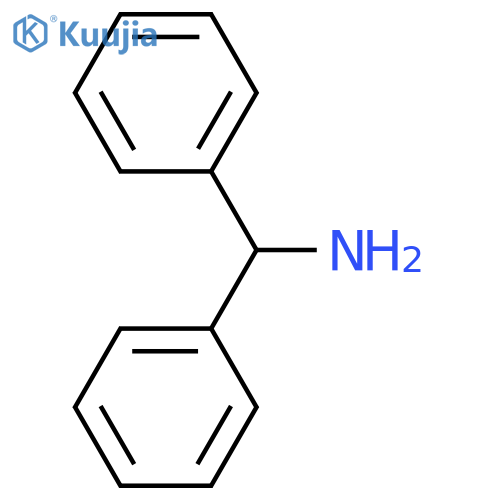

diphenylmethanamine structure

Nome do Produto:diphenylmethanamine

diphenylmethanamine Propriedades químicas e físicas

Nomes e Identificadores

-

- Diphenylmethanamine

- Benzhydrylamine

- Phenylbenzenemethanamine

- alpha-phenyl-benzenemethanamin

- alpha-phenylbenzenemethanamine

- alpha-Phenylbenzylamine

- Benzenemethanamine, alpha-phenyl-

- Methanamine, 1,1-diphenyl-

- Methylamine, 1,1-diphenyl-

- 1,1-DIPHENYLMETHYLAMINE

- Aminodiphenylmethane

- Benzenemethanamine,a-phenyl-

- C,C-Diphenyl-methylamine

- α-Aminodiphenylmethane

- (Diphenylmethyl)amine

- 1,1-diphenylmethanamine

- benzhydryl amine

- alpha-Aminodiphenylmethane

- Benzenemethanamine, .alpha.-phenyl-

- .alpha.-Phenylbenzylamine

- 4BO6ISS9DX

- .alpha.-Aminodiphenylmethane

- MGHPNCMVUAKAIE-UHFFFAOYSA-N

- PB10011

- CS-D1366

- Methylamine,1-diphenyl-

- C,C-diphenylmethylamine

- NSC-49127

- Benzhydrylamine, purum, >=97.0% (GC)

- aminodiphenyl methane

- HMS1785L01

- aminodiphenyl-methane

- Benzhydrylamine, 97%

- SCHEMBL7841

- AS-12859

- FT-0622663

- benzhydrylamin-

- B0124

- BP-11378

- BCP18638

- NSC49127

- Methanamine,1-diphenyl-

- A25935

- Q-200624

- F0850-6748

- STK801347

- Methylamine, 1,1-diphenyl- (6CI,7CI,8CI)

- BENZHYDRYLAMINE [MI]

- 91-00-9

- EINECS 202-032-2

- BBL009929

- Amikacin sulfate, Antibiotic for Culture Media Use Only

- alpha-phenyl-benzenemethanamin;alpha-phenylbenzenemethanamine

- InChI=1/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H

- SCHEMBL1573580

- LS-30514

- UNII-4BO6ISS9DX

- AKOS000120236

- CHEMBL467503

- Ph2CHNH2

- NSC 49127

- diphenyl-methanamine

- DTXSID00238346

- Oprea1_187555

- diphenylmethyamine

- Q27259384

- MFCD00008059

- benzhydryl-amine

- EN300-15665

- AMY10403

- Q-103472

- 1,1-diphenyl methylamine

- Methylamine, 1,1-diphenyl- (6CI, 7CI, 8CI)

- α-Phenylbenzenemethanamine (ACI)

- 1-Amino-1-(phenylmethyl)benzene

- Diphenylmethamine

- α-Phenylbenzylamine

- 0XM

- DB-032196

- NS00039384

- benzhydrylamin

- BENZHYDRYLAMINE (AMINODIPHENYLMETHANE)

- BDBM626027

- diphenylmethanamine

-

- MDL: MFCD00008059

- Inchi: 1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2

- Chave InChI: MGHPNCMVUAKAIE-UHFFFAOYSA-N

- SMILES: NC(C1C=CC=CC=1)C1C=CC=CC=1

- BRN: 776434

Propriedades Computadas

- Massa Exacta: 183.104799g/mol

- Carga de Superfície: 0

- XLogP3: 2.4

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Ligações Rotativas: 2

- Massa monoisotópica: 183.104799g/mol

- Massa monoisotópica: 183.104799g/mol

- Superfície polar topológica: 26Ų

- Contagem de Átomos Pesados: 14

- Complexidade: 137

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Colorless hexagonal flake or liquid

- Densidade: 1.063 g/mL at 25 °C(lit.)

- Ponto de Fusão: 12 °C (lit.)

- Ponto de ebulição: 304°C(lit.)

- Ponto de Flash: Fahrenheit: 235.4 ° f

Celsius: 113 ° c - Índice de Refracção: n20/D 1.595(lit.)

- Coeficiente de partição da água: Miscible with chloroform, dimethylsulfoxide and methanol. Slightly miscible with water.

- PSA: 26.02000

- LogP: 3.43500

- Solubilidade: Slightly soluble in water

- Merck: 1076

- Sensibilidade: Air Sensitive

diphenylmethanamine Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H315,H319,H335

- Declaração de Advertência: P261,P305+P351+P338

- Número de transporte de matérias perigosas:2810

- WGK Alemanha:3

- Código da categoria de perigo: 22-36/37/38

- Instrução de Segurança: S26-S36

- CÓDIGOS DA MARCA F FLUKA:9-23

- RTECS:DA4407300

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C

- Frases de Risco:R22; R36/37/38

- PackingGroup:III

- Grupo de Embalagem:III

- Classe de Perigo:8

diphenylmethanamine Dados aduaneiros

- Dados aduaneiros:

China Customs Code:

2921499090Overview:

2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

diphenylmethanamine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24303-100g |

Benzhydrylamine, 97% |

91-00-9 | 97% | 100g |

¥2222.00 | 2023-02-27 | |

| Ambeed | A421685-100g |

Diphenylmethanamine |

91-00-9 | 98% | 100g |

$44.0 | 2025-02-27 | |

| Enamine | EN300-15665-0.5g |

diphenylmethanamine |

91-00-9 | 95% | 0.5g |

$21.0 | 2023-05-03 | |

| Enamine | EN300-15665-2.5g |

diphenylmethanamine |

91-00-9 | 95% | 2.5g |

$27.0 | 2023-05-03 | |

| Life Chemicals | F0850-6748-10g |

diphenylmethanamine |

91-00-9 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Life Chemicals | F0850-6748-1g |

diphenylmethanamine |

91-00-9 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Life Chemicals | F0850-6748-5g |

diphenylmethanamine |

91-00-9 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| OTAVAchemicals | 1179084-250MG |

1,1-diphenylmethanamine |

91-00-9 | 95% | 250MG |

$115 | 2023-06-25 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0421699435- 100ml(玻瓶) |

diphenylmethanamine |

91-00-9 | 98% | 100ml |

¥ 498.0 | 2021-05-18 | |

| Apollo Scientific | OR8244-25g |

Benzhydrylamine |

91-00-9 | 25g |

£45.00 | 2025-02-20 |

diphenylmethanamine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Diethylamine Catalysts: Palladium diacetate , Di-O-methyl-β-cyclodextrin , Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Toluene , Water

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Lithium aluminum hydride

Referência

- Synthesis of secondary and tertiary carbinamines from N-(trimethylsilyl)imines and organolithium reagents, Synthesis, 1982, (6), 461-2

Método de produção 3

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, 60 °C

1.2 Reagents: Amberlyst A 21 ; 30 min

1.2 Reagents: Amberlyst A 21 ; 30 min

Referência

- Rapid deprotection of N-Boc amines by TFA combined with free base generation using basic ion-exchange resins, Molecular Diversity, 2005, 9(4), 291-293

Método de produção 4

Condições de reacção

1.1 Catalysts: Iron oxide (Fe3O4) , Zirconium chloride (ZrCl4) ; rt → 80 °C

1.2 Reagents: Sodium cyanoborohydride ; 75 - 80 °C; 50 min, 75 - 80 °C

1.2 Reagents: Sodium cyanoborohydride ; 75 - 80 °C; 50 min, 75 - 80 °C

Referência

- The efficient solvent-free reduction of oximes to amines with NaBH3CN catalyzed by ZrCl4/nano Fe3O4 system, Journal of the Iranian Chemical Society, 2015, 12(5), 873-878

Método de produção 5

Método de produção 6

Método de produção 7

Condições de reacção

1.1 Reagents: Zinc Solvents: Tetrahydrofuran

Referência

- Mild and chemoselective cleavage of p-nitrobenzyl esters and p-nitrobenzyloxycarbonylamines with zinc dust, Heterocycles, 1993, 36(8), 1729-34

Método de produção 8

Método de produção 9

Condições de reacção

1.1 Reagents: Triethylamine , 2-Dodecyl-1,3-propanedithiol Catalysts: Trioctylmethylammonium chloride Solvents: Methanol ; rt

Referência

- Preparation and application of odorless 1,3-propanedithiol reagents, Chemical & Pharmaceutical Bulletin, 2006, 54(1), 141-146

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium tert-butoxide , Water Solvents: Tetrahydrofuran ; 2 - 12 h, reflux; reflux → rt

1.2 Reagents: Citric acid Solvents: Water ; 30 - 60 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 - 60 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, rt

Referência

- Deprotection of a primary Boc group under basic conditions, Tetrahedron Letters, 2004, 45(5), 905-906

Método de produção 11

Método de produção 12

Condições de reacção

1.1 Catalysts: 1,4-Bis(diphenylphosphino)butane , Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran

1.2 Reagents: 2-Mercaptobenzoic acid Solvents: Tetrahydrofuran

1.2 Reagents: 2-Mercaptobenzoic acid Solvents: Tetrahydrofuran

Referência

- Selective deprotection of allyl amines using palladium, Tetrahedron Letters, 1995, 36(8), 1267-70

Método de produção 13

Condições de reacção

1.1 Reagents: Alumina , Zirconium chloride (ZrCl4)

1.2 > 1 min, rt

1.3 Reagents: Sodium borohydride ; 2 min, rt

1.2 > 1 min, rt

1.3 Reagents: Sodium borohydride ; 2 min, rt

Referência

- A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452

Método de produção 14

Método de produção 15

Condições de reacção

1.1 Reagents: Pyridine , Water ; 24 h, reflux

Referência

- Lewis acid-catalyzed nucleophilic substitutions of benzylic alcohols with sulfamides, European Journal of Organic Chemistry, 2021, 2021(2), 295-301

Método de produção 16

Método de produção 17

Método de produção 18

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: Lithium triethylborohydride Solvents: Tetrahydrofuran ; 2 h, 45 °C

1.2 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 2 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 2 h, rt

Referência

- Experimental and computational studies of borohydride catalyzed hydrosilylation of a variety of C:O and C:N functionalities including esters, amides and heteroarenes, New Journal of Chemistry, 2014, 38(4), 1694-1700

diphenylmethanamine Raw materials

- Diphenylmethanimine

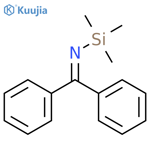

- Silanamine, N-(diphenylmethylene)-1,1,1-trimethyl-

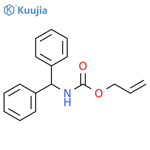

- Carbamic acid, (diphenylmethyl)-, 2-propenyl ester

- Benzenemethanamine, α-phenyl-N-2-propen-1-yl-

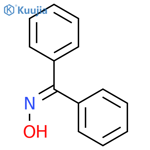

- Benzophenone oxime

- Benzene,1,1'-(azidomethylene)bis-

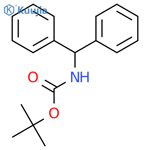

- Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester

- Sulfamide, N,N'-bis(diphenylmethyl)-

- 2-Propenoic acid, 3-(4-chlorophenyl)-, (4-nitrophenyl)methyl ester

diphenylmethanamine Preparation Products

diphenylmethanamine Fornecedores

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:91-00-9)Aminodiphenylmethane

Número da Ordem:1632378

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Monday, 14 April 2025 21:49

Preço ($):discuss personally

diphenylmethanamine Literatura Relacionada

-

S. Saravanan,Noor-ul H. Khan,Ajay Jakhar,Amamudin Ansari,Rukhsana I. Kureshy,Sayed H. R. Abdi,Gaurav Kumar RSC Adv. 2015 5 99951

-

Haizhou Huang,Zitong Wu,Guorui Gao,Le Zhou,Mingxin Chang Org. Chem. Front. 2017 4 1976

-

Zhu Zhu,Jie Zhang,Haiyan Fu,Maolin Yuan,Xueli Zheng,Hua Chen,Ruixiang Li RSC Adv. 2014 4 52734

-

Vimal Kant Harit,Namakkal G. Ramesh RSC Adv. 2016 6 109528

-

Z. Amara,G. Bernadat,P.-E. Venot,P. Retailleau,C. Troufflard,E. Drège,F. Le Bideau,D. Joseph Org. Biomol. Chem. 2014 12 9797

91-00-9 (diphenylmethanamine) Produtos relacionados

- 3060-50-2(2,2-Diphenylglycine)

- 3886-69-9((1R)-1-phenylethan-1-amine)

- 77-86-1(Tris(hydroxymethyl)aminoethane)

- 80-08-0(Dapsone)

- 5893-05-0(Trt-Gly-OH)

- 586-70-9(1-(4-Methylphenyl)ethylamine)

- 618-36-0(1-phenylethan-1-amine)

- 138457-19-9((1R)-1-(3-methylphenyl)ethan-1-amine)

- 2627-86-3((S)-alpha-phenylethylamine)

- 70138-19-1(1-(3-Methylphenyl)ethanamine)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-00-9)Benzhydrylamine

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

atkchemica

(CAS:91-00-9)diphenylmethanamine

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito